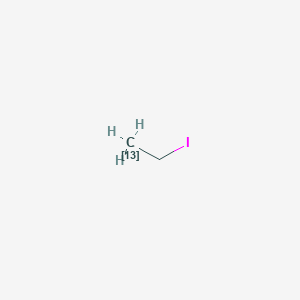

Iodoethane-2-13C

Description

The exact mass of the compound Iodoethane-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Iodoethane-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodoethane-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

iodo(213C)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTICUPFWKNHNG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480511 | |

| Record name | Iodoethane-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.958 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54073-41-5 | |

| Record name | Iodoethane-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54073-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Iodoethane-2-13C: Properties, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-2-13C, a stable isotope-labeled analog of iodoethane, serves as a powerful tool in sophisticated chemical and biological research. The specific incorporation of a carbon-13 isotope at the methyl position provides a unique spectroscopic signature, enabling detailed investigation of reaction mechanisms, metabolic pathways, and molecular dynamics. This guide offers a comprehensive overview of the physical and chemical properties of Iodoethane-2-13C, detailed protocols for its synthesis and handling, and an exploration of its applications in cutting-edge scientific endeavors. As a senior application scientist, the following content is structured to provide not only technical data but also practical insights into the utilization of this versatile isotopic tracer.

Part 1: Core Physicochemical Properties

The strategic placement of the ¹³C isotope in Iodoethane-2-13C induces a subtle yet significant alteration in its mass, while its chemical reactivity remains fundamentally unchanged from its unlabeled counterpart. This unique characteristic is the cornerstone of its utility in tracer studies.

Identification and Physical Characteristics

A summary of the key physical and identifying properties of Iodoethane-2-13C is presented in Table 1. This data is crucial for its proper handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Chemical Name | Iodoethane-2-13C | N/A |

| Synonyms | Ethyl-2-13C iodide | [1] |

| CAS Number | 54073-41-5 | [1] |

| Molecular Formula | ¹³CH₃CH₂I | |

| Molecular Weight | 156.96 g/mol | [1] |

| Appearance | Colorless to yellow liquid | N/A |

| Boiling Point | 69-73 °C | |

| Melting Point | -108 °C | |

| Density | 1.962 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5135 | |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Mass Shift vs. Unlabeled | M+1 |

Solubility and Storage

Iodoethane-2-13C is moderately soluble in water but exhibits good solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO)[2][3][4].

Storage and Stability: Iodoethane and its isotopologues are sensitive to light and moisture, which can cause decomposition and discoloration. It is therefore imperative to store Iodoethane-2-13C in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8°C. Many commercial preparations contain a copper stabilizer to inhibit degradation.

Part 2: Spectroscopic Characterization

The presence of the ¹³C isotope at a specific position provides a distinct handle for spectroscopic analysis, most notably in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of Iodoethane-2-13C is expected to be similar to that of unlabeled iodoethane, showing a triplet for the methyl protons and a quartet for the methylene protons. However, the signal for the methyl protons (¹³CH₃) will exhibit additional splitting due to coupling with the adjacent ¹³C nucleus.

-

¹³CH₃ group: The three protons of the labeled methyl group will appear as a doublet of triplets. The primary splitting will be a large doublet due to the one-bond coupling to the ¹³C nucleus (¹J(¹³C-¹H)). This is superimposed on the triplet pattern resulting from coupling to the adjacent methylene protons (³J(¹H-¹H)).

-

CH₂ group: The two methylene protons will appear as a quartet due to coupling with the methyl protons (³J(¹H-¹H)). A smaller doublet splitting may also be observable due to the two-bond coupling to the ¹³C nucleus (²J(¹³C-¹H)).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct evidence of the isotopic labeling.

-

¹³CH₃ group: The signal for the labeled methyl carbon will be significantly enhanced due to the high isotopic enrichment. In a proton-coupled ¹³C spectrum, this signal will appear as a quartet due to one-bond coupling to the three attached protons (¹J(¹³C-¹H)).

-

CH₂ group: The signal for the unlabeled methylene carbon will appear at its characteristic chemical shift. In a proton-coupled spectrum, it will be a triplet due to one-bond coupling to the two attached protons (¹J(¹³C-¹H)).

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for Iodoethane-2-13C will appear at m/z 157, which is one mass unit higher than that of unlabeled iodoethane (m/z 156)[5]. The fragmentation pattern is expected to be similar to that of iodoethane, with key fragments also shifted by one mass unit if they retain the ¹³C-labeled methyl group.

Expected Fragmentation Pattern:

-

[¹³CH₃CH₂I]⁺•: Molecular ion at m/z 157.

-

[CH₂I]⁺: Fragment resulting from the loss of the labeled methyl group, appearing at m/z 141 (same as unlabeled).

-

[I]⁺: Iodine cation at m/z 127.

-

[¹³CH₃CH₂]⁺: Ethyl cation containing the label at m/z 30.

-

[CH₃]⁺: Unlabeled methyl cation at m/z 15.

Infrared (IR) Spectroscopy

The IR spectrum of Iodoethane-2-13C will be very similar to that of iodoethane. The most significant difference will be a slight shift to a lower wavenumber for the C-C stretching and C-H bending vibrations involving the ¹³C atom due to the increased reduced mass of the vibrating system. The characteristic C-I stretching frequency is typically found in the range of 500-600 cm⁻¹.

Part 3: Synthesis and Handling

Synthesis of Iodoethane-2-13C

A common and effective method for the synthesis of Iodoethane-2-13C is the iodination of [2-¹³C]ethanol using red phosphorus and iodine. This in-situ generation of phosphorus triiodide (PI₃) is a well-established procedure for converting alcohols to alkyl iodides[6][7].

Reaction Scheme:

-

Formation of Phosphorus Triiodide: 2P + 3I₂ → 2PI₃

-

Iodination of [2-¹³C]Ethanol: 3(¹³CH₃CH₂OH) + PI₃ → 3(¹³CH₃CH₂I) + H₃PO₃

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add red phosphorus (1.2 equivalents).

-

Reagent Addition: Add [2-¹³C]ethanol (1.0 equivalent) to the flask.

-

Iodine Addition: Slowly add iodine (1.1 equivalents) portion-wise to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition of iodine is complete, gently heat the reaction mixture to reflux for 1-2 hours to ensure complete conversion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Distill the crude Iodoethane-2-13C from the reaction mixture.

-

Wash the distillate with water to remove any remaining ethanol.

-

Wash with a dilute sodium thiosulfate solution to remove any traces of iodine.

-

Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Purify the final product by fractional distillation, collecting the fraction boiling at 69-73 °C.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for Iodoethane-2-13C.

Safe Handling and Disposal

Iodoethane is a hazardous chemical, and its isotopologues should be handled with the same level of caution.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle Iodoethane-2-13C in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Quenching and Disposal:

Unreacted Iodoethane-2-13C in a reaction mixture can be quenched by the slow addition of a nucleophilic solution, such as aqueous sodium thiosulfate or a dilute solution of a secondary amine (e.g., diethylamine) in an appropriate solvent. The resulting waste should be disposed of in accordance with local regulations for halogenated organic waste[8][9][10].

Part 4: Applications in Research and Development

The primary utility of Iodoethane-2-13C lies in its application as a tracer in various scientific disciplines.

Elucidation of Reaction Mechanisms

Iodoethane-2-13C is an excellent substrate for studying the kinetics and mechanisms of nucleophilic substitution reactions, particularly Sₙ2 reactions[11][12]. The presence of the ¹³C label allows for the determination of the kinetic isotope effect (KIE), which provides valuable insights into the transition state of the reaction[13][14][15].

-

Kinetic Isotope Effect (KIE): By comparing the reaction rates of Iodoethane-2-13C and unlabeled iodoethane, a secondary KIE can be measured. A k¹²/k¹³ > 1 (normal KIE) is expected for an Sₙ2 reaction, as the sp³ hybridized carbon in the ground state moves towards an sp² hybridized transition state, leading to a loosening of the C-H bonds on the adjacent carbon.

Diagram of Sₙ2 Reaction and KIE:

Caption: Sₙ2 reaction of Iodoethane-2-13C and the resulting KIE.

Isotopic Labeling in Synthetic Chemistry

Iodoethane-2-13C serves as a valuable reagent for introducing a ¹³C-labeled ethyl group into a target molecule. This is particularly useful in drug development for synthesizing internal standards for quantitative mass spectrometry-based assays (e.g., LC-MS/MS) or for studying the metabolism of a drug candidate.

Metabolic Pathway Tracing

In the field of metabolomics, ¹³C-labeled compounds are indispensable for tracing the flow of carbon through metabolic pathways[16][17][18][19][20][21][22][23][24]. While not a primary metabolite itself, Iodoethane-2-13C can be used to alkylate specific metabolites or proteins in cell lysates or in vivo, allowing for the subsequent tracking and quantification of these modified molecules. This can provide information on enzyme activity and metabolic flux.

Conclusion

Iodoethane-2-13C is a highly versatile and valuable tool for the modern researcher. Its well-defined physical and chemical properties, coupled with the unique spectroscopic signature imparted by the ¹³C label, enable detailed investigations that would be otherwise challenging. From fundamental studies of reaction mechanisms to the development of new pharmaceuticals, the applications of Iodoethane-2-13C continue to expand, underscoring the importance of stable isotope labeling in advancing scientific knowledge.

References

-

1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Synthesis of 13C-labeled Iodoacetanilide and Application to Quantitative Peptide Analysis by Isotope Differential Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). University of Alberta ERA. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]

-

Measurements of J(C,H)-couplings. (n.d.). Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Iodoethane-2-13C | C2H5I | CID 12208634. (n.d.). PubChem. Retrieved from [Link]

-

Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. (n.d.). DASH (Harvard). Retrieved from [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). PMC. Retrieved from [Link]

-

Preparation of iodoethane. (n.d.). Retrieved from [Link]

-

mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study. (n.d.). ResearchGate. Retrieved from [Link]

-

Stable Isotopes for Tracing Cardiac Metabolism in Diseases. (n.d.). Frontiers. Retrieved from [Link]

-

Kinetic Isotope Effects in Organic Chemistry. (n.d.). Macmillan Group. Retrieved from [Link]

-

13C-Stable Isotope Labeling. (n.d.). UNT Research. Retrieved from [Link]

-

Solubility of drugs in ethanol and dmso. (n.d.). ResearchGate. Retrieved from [Link]

-

SN2. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Protocol for quenching reactive chemicals. (n.d.). EPFL. Retrieved from [Link]

-

IB Chemistry-SN2 Reactions (CHeM in 3-Episode 1). (n.d.). YouTube. Retrieved from [Link]

-

Use of Isotopes for Studying Reaction Mechanisms. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Common Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (n.d.). RSC Publishing. Retrieved from [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). PubMed. Retrieved from [Link]

-

How to convert ethane to iodoethane. (n.d.). Quora. Retrieved from [Link]

-

Iodoethane. (n.d.). SpectraBase. Retrieved from [Link]

-

quenching-solvent-drying-still-bottoms.doc. (n.d.). ehs.uci.edu. Retrieved from [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). Retrieved from [Link]

-

The SN2 Reaction Mechanism. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Kinetic Isotope Effect: Principles and its use in mechanism investigation. (n.d.). EPFL. Retrieved from [Link]

-

Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. (n.d.). bioRxiv. Retrieved from [Link]

-

-

Quenching Solvent Drying Still Bottoms. (n.d.). Retrieved from [Link]

-

-

Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. (n.d.). PMC. Retrieved from [Link]

-

Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. (n.d.). PubMed. Retrieved from [Link]

-

Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. (n.d.). Vanderbilt University. Retrieved from [Link]

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Biomedical Research and Therapy. Retrieved from [Link]

-

How is iodobutane more reactive in SN2 than chlorobutane when there is more steric hinderance in case of iodine? (n.d.). Quora. Retrieved from [Link]

-

Ethyl iodide. (n.d.). Wikipedia. Retrieved from [Link]

-

Solvent effects in the 2JHH, 3JHH, 1JNC and 2JNC coupling constants in the NMR spectrum of acetylcholine chloride. (n.d.). ResearchGate. Retrieved from [Link]

-

Typical workflow of 13 C labelling experiment. Adapted from Midani et al. 3. (n.d.). ResearchGate. Retrieved from [Link]

-

Using multiple tracers for 13C metabolic flux analysis. (n.d.). PubMed. Retrieved from [Link]

-

What solvents are DMSO/DMF miscible with? (n.d.). Reddit. Retrieved from [Link]

-

Lecture 3: Coupling Constants. (n.d.). Eugene E. Kwan. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 4. reddit.com [reddit.com]

- 5. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Preparation of iodoethane [rod.beavon.org.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.nd.edu [chemistry.nd.edu]

- 9. ehs.uci.edu [ehs.uci.edu]

- 10. rubingroup.org [rubingroup.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 19. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. vanderbilt.edu [vanderbilt.edu]

- 23. researchgate.net [researchgate.net]

- 24. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and isotopic mass of Iodoethane-2-13C

An In-Depth Technical Guide to Iodoethane-2-¹³C: Molecular Weight, Isotopic Mass, and Analytical Characterization

Introduction

In the landscape of modern chemical and biomedical research, stable isotope-labeled (SIL) compounds are indispensable tools. They serve as sophisticated tracers that allow scientists to track metabolic pathways, elucidate reaction mechanisms, and perform precise quantitative analyses without the complications of radioactive materials. Among these, Iodoethane-2-¹³C (CH₃¹³CH₂I) offers a versatile platform for introducing a ¹³C-labeled ethyl group, enabling detailed investigations across various disciplines, from drug development to materials science.

This guide provides a comprehensive technical overview of Iodoethane-2-¹³C, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is not merely to present data, but to provide context, explain the causality behind analytical choices, and offer a framework for integrating this valuable compound into your research with confidence. We will delve into its fundamental properties, outline robust protocols for its analytical verification, and explore its practical applications.

Section 1: Fundamental Physicochemical Properties

A precise understanding of a molecule's mass is foundational to its use in quantitative and analytical workflows. For isotopically labeled compounds, it is critical to distinguish between two key concepts: molecular weight and isotopic mass.

Distinguishing Molecular Weight from Isotopic Mass

-

Molecular Weight (also known as average molecular mass) is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is expressed in grams per mole ( g/mol ). This is the value used for bulk chemical calculations, such as preparing a solution of a specific molarity.

-

Isotopic Mass refers to the mass of a single molecule calculated using the exact mass of its specific isotopes. The Monoisotopic Mass , calculated using the mass of the most abundant or specified isotope for each atom (e.g., ¹H, ¹²C, ¹⁶O, and in our case, ¹³C), is the precise value observed in high-resolution mass spectrometry. It is expressed in Daltons (Da). This distinction is paramount in mass spectrometry, where the instrument resolves individual isotopic species.

For Iodoethane-2-¹³C, the presence of a single ¹³C atom in place of a ¹²C atom results in a predictable and measurable increase in mass, which is the very basis of its utility.

Quantitative Data Summary

The properties of Iodoethane-2-¹³C are best understood in comparison to its unlabeled and doubly labeled counterparts. The following table summarizes these key quantitative metrics.

| Property | Iodoethane (Unlabeled) | Iodoethane-2-¹³C | Iodoethane-¹³C₂ |

| Molecular Formula | C₂H₅I | ¹²CH₃¹³CH₂I | ¹³CH₃¹³CH₂I |

| Molecular Weight ( g/mol ) | 155.97[1][2] | 156.96[3][4][5][6] | 157.95[7] |

| Monoisotopic Mass (Da) | 155.94630 | 156.94695[8] | 157.95031[7] |

| Mass Shift (vs. Unlabeled) | M | M+1[6] | M+2 |

| CAS Number | 75-03-6[4] | 54073-41-5[3][5][6][8] | 34189-74-7[7] |

The Imperative of Isotopic Purity

Commercial Iodoethane-2-¹³C is typically supplied with an isotopic purity of 99 atom % ¹³C.[6] This high level of enrichment is not a trivial specification; it is a prerequisite for experimental success. In tracer studies, any significant presence of the unlabeled (M) or doubly labeled (M+2) species could introduce ambiguity in the results. In quantitative isotope dilution mass spectrometry, the precise ratio of labeled to unlabeled analyte is the cornerstone of the measurement, making high isotopic purity essential for establishing a reliable calibration curve. Therefore, verifying the isotopic purity upon receipt or before a critical experiment is a hallmark of rigorous scientific practice.

Section 2: Analytical Characterization and Verification

Trust in your starting materials is non-negotiable. Before employing Iodoethane-2-¹³C in any application, its identity, isotopic incorporation, and positional integrity must be confirmed. Mass spectrometry and ¹³C NMR spectroscopy are the principal techniques for this self-validating process.

Mass Spectrometry (MS) Analysis

Principle: Mass spectrometry is the gold standard for confirming isotopic labeling. It separates ions based on their mass-to-charge (m/z) ratio, allowing for the direct visualization of the mass shift caused by the ¹³C isotope. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds like iodoethane.

Expected Observations: The key diagnostic feature in the mass spectrum of Iodoethane-2-¹³C is the molecular ion peak. Compared to unlabeled iodoethane, which shows a molecular ion (M⁺) at m/z 156 (using the most abundant isotopes ¹²C, ¹H, and ¹²⁷I), the spectrum for Iodoethane-2-¹³C will be dominated by the M+1 peak at m/z 157.[6] The relative intensities of the peaks at m/z 156 and 157 directly reflect the isotopic purity of the sample. Furthermore, key fragments will also show this +1 mass shift. For example, the loss of the iodine atom from the molecular ion of unlabeled iodoethane yields the ethyl cation ([C₂H₅]⁺) at m/z 29.[9] For Iodoethane-2-¹³C, this fragment will appear at m/z 30.

-

Sample Preparation: Prepare a dilute solution of Iodoethane-2-¹³C (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup (Typical Parameters):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, 250°C.

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, scanning from m/z 25 to 200.

-

Source Temperature: 230°C.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample.

-

Acquire the mass spectrum across the chromatographic peak corresponding to iodoethane.

-

Causality Check: The primary goal is to confirm the mass shift. Compare the acquired spectrum to a reference spectrum of unlabeled iodoethane. Verify that the molecular ion peak is predominantly at m/z 157 and that key fragments (like the ethyl cation) are shifted by +1 Da. Calculate the isotopic purity by comparing the peak areas of the M+1 (m/z 157) and M (m/z 156) ions.

-

Caption: Workflow for verifying isotopic enrichment of Iodoethane-2-¹³C using GC-MS.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: While MS confirms that the label is present, ¹³C NMR confirms where it is. ¹³C NMR spectroscopy detects the ¹³C isotope. Since the natural abundance of ¹³C is only ~1.1%, signals are typically weak. However, in an enriched compound like Iodoethane-2-¹³C, the signal for the labeled carbon atom will be dramatically enhanced, unambiguously identifying its position within the molecular structure.

Expected Spectrum: For unlabeled iodoethane (CH₃-CH₂-I), the ¹³C NMR spectrum shows two distinct signals: one for the methyl carbon (C2) and one for the methylene carbon (C1) bonded to the iodine. The carbon attached to the electronegative iodine (C1) is deshielded and appears downfield, while the methyl carbon (C2) appears upfield.[10] In the spectrum of Iodoethane-2-¹³C (¹²CH₃-¹³CH₂-I), the signal corresponding to the C2 (methyl) carbon would be greatly intensified relative to the C1 signal, providing definitive proof of the label's position.

-

Sample Preparation: Dissolve ~10-20 mg of Iodoethane-2-¹³C in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[10] CDCl₃ is a common choice as it is an excellent solvent for this compound and its residual solvent peak does not interfere with the signals of interest.

-

Spectrometer Setup:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon, removing splitting caused by attached protons.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio for the unlabeled C1 carbon. The enriched C2 carbon will likely require very few scans.

-

-

Data Interpretation:

-

Reference the spectrum using the TMS signal at 0.0 ppm or the CDCl₃ solvent peak at ~77.16 ppm.

-

Identify the two signals for iodoethane. Based on literature for unlabeled iodoethane, expect the C1 carbon (CH₂I) signal around 20.6 ppm and the C2 carbon (CH₃) signal around -1.1 ppm.[10]

-

Causality Check: The fundamental validation is the relative intensity. The signal for the C2 carbon should be orders of magnitude more intense than the C1 signal, confirming the ¹³C label is at the C2 position.

-

Caption: Correlation between the structure of Iodoethane-2-¹³C and its expected ¹³C NMR spectrum.

Section 3: Applications in Research

The primary utility of Iodoethane-2-¹³C is as a building block to introduce a labeled ethyl group into a target molecule. This enables a wide array of sophisticated experiments.

-

Mechanistic Studies: In organic chemistry, tracking the fate of the ¹³C-labeled ethyl group through a multi-step reaction can provide definitive evidence for proposed reaction mechanisms. By analyzing the final product and intermediates with MS and NMR, researchers can determine which bonds were broken and formed, and whether any rearrangements occurred.

-

Metabolic Flux Analysis: In biochemistry and drug development, compounds ethylated with Iodoethane-2-¹³C can be introduced into cellular or in vivo systems. Subsequent analysis of metabolites by LC-MS allows researchers to trace the metabolic fate of the ethyl group, quantifying fluxes through specific biochemical pathways and understanding how diseases or drugs alter metabolism.[11]

-

Quantitative Analysis (Isotope Dilution): Iodoethane-2-¹³C can be used to synthesize a labeled version of a target analyte. This SIL-analyte serves as an ideal internal standard for mass spectrometry. By adding a known amount of the heavy standard to a sample, the concentration of the endogenous, unlabeled analyte can be measured with exceptional accuracy and precision, correcting for sample loss and matrix effects during sample preparation and analysis.

Conclusion

Iodoethane-2-¹³C is more than just a chemical reagent; it is a precision tool that enables researchers to ask and answer complex scientific questions. Its utility is grounded in the predictable mass shift conferred by the ¹³C isotope. However, realizing its full potential requires a commitment to scientific integrity, beginning with the rigorous analytical verification of its identity and isotopic purity. By employing foundational techniques like mass spectrometry and ¹³C NMR, researchers can build a self-validating system of trust in their materials, ensuring that the insights gained from their experiments are both accurate and reliable. This guide provides the framework and the causal logic to empower scientists to use Iodoethane-2-¹³C with confidence and precision in their pursuit of discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12208634, Iodoethane-2-13C. Available at: [Link]

-

Amerigo Scientific. Iodoethane-2-13C (99% (CP)). Available at: [Link]

-

Doc Brown's Chemistry. The mass spectrum of iodoethane. Available at: [Link]

-

Doc Brown's Chemistry. The 13C NMR spectrum of iodoethane. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10855737, Iodoethane-13C2. Available at: [Link]

-

Yuan, Y., et al. (2021). In vivo 2H/13C flux analysis in metabolism research. PubMed Central. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Iodoethane(75-03-6) 13C NMR [m.chemicalbook.com]

- 3. Iodoethane-2-13C (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 4. isotope.com [isotope.com]

- 5. scbt.com [scbt.com]

- 6. 碘乙烷-2-13C 99 atom % 13C, 99% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 7. Iodoethane-13C2 | C2H5I | CID 10855737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Iodoethane-2-13C | C2H5I | CID 12208634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

Iodoethane-2-13C CAS number and chemical identifiers

Chemical Identifiers, Synthesis, and Applications in Drug Development

Executive Summary

Iodoethane-2-13C (

This guide provides a definitive technical reference for researchers utilizing Iodoethane-2-13C, covering validated chemical data, synthesis pathways, and rigorous experimental protocols.

Part 1: Chemical Identity & Specifications[3][4][5][6][7]

The precise identification of isotopologues is essential to prevent experimental error. Iodoethane-2-13C is distinct from naturally occurring iodoethane and the 1-13C isomer.

Table 1: Chemical Specifications and Identifiers

| Property | Specification | Notes |

| Chemical Name | Iodoethane-2-13C | Synonyms: Ethyl-2-13C iodide |

| CAS Registry Number | 54073-41-5 | Specific to the 2-13C isomer [1][2] |

| Linear Formula | Label at the terminal methyl position | |

| Molecular Weight | 156.96 g/mol | ~1.0 Da shift vs. unlabeled (155.[2][3]97) [2] |

| Appearance | Colorless to light reddish liquid | Darkens upon light exposure (liberation of I |

| Density | 1.962 g/mL at 25 °C | High density facilitates phase separation |

| Boiling Point | 72 °C | Volatile; requires chilled condensers |

| Isotopic Purity | Typically | Critical for quantitative NMR/MS |

| Stabilizer | Copper (Cu) wire/turnings | Scavenges free iodine to prevent degradation |

Critical Distinction: Ensure you are not using Iodoethane-1-13C (CAS 34189-74-7) or unlabeled Iodoethane (CAS 75-03-6) if your intent is to trace the terminal methyl group.

Part 2: Synthetic Routes & Production[4][5]

The synthesis of Iodoethane-2-13C typically follows the conversion of isotopically labeled ethanol. The preferred method utilizes the reaction of Ethanol-2-13C with iodine and red phosphorus, generating phosphorus triiodide (

Mechanistic Pathway (DOT Visualization)

Figure 1: Synthesis of Iodoethane-2-13C via the Phosphorus/Iodine route.[4] The reaction generates PI3 in situ to convert the labeled alcohol to the alkyl iodide.[4]

Synthetic Logic

-

In Situ Generation: Red phosphorus and iodine are mixed to form

.[4] This is safer than handling pre-formed -

Nucleophilic Substitution: The hydroxyl group of Ethanol-2-13C is activated by the phosphorus species, making it a good leaving group.

-

Iodide Attack: The iodide ion displaces the activated oxygen via an

mechanism. Since the reaction occurs at the methylene carbon (C1), the isotopic label at the methyl carbon (C2) remains undisturbed [3].

Part 3: Applications in Drug Development

Metabolic Fate Mapping (ADME)

In drug metabolism studies (DMPK), distinguishing between different metabolic pathways is crucial.

-

Scenario: A drug candidate contains an ethoxy group (

). -

Application: Using Iodoethane-2-13C to synthesize the drug allows researchers to track the terminal carbon.

-

If the ethyl group is removed (dealkylation), the label is lost to the aqueous phase (as acetaldehyde/ethanol).

-

If the ethyl group is hydroxylated at the terminal end, the label remains on the parent or primary metabolite.

-

Mass Spectrometry: The +1 Da mass shift (M+1) allows for easy differentiation from natural abundance background in LC-MS/MS.

-

Structural Elucidation via NMR

Iodoethane-2-13C introduces a spin-active nucleus (

-

Direct Detection: Provides a massive signal enhancement in

C-NMR at ~19 ppm (methyl region). -

Coupling Constants: Allows measurement of

coupling constants (~125 Hz) to confirm regioselectivity in alkylation reactions.

Part 4: Experimental Protocol

Standard Operating Procedure: O-Ethylation of a Phenolic Precursor

This protocol describes the use of Iodoethane-2-13C to introduce a labeled ethyl group onto a phenol. The use of DMF and Potassium Carbonate (

Materials

-

Precursor: Phenolic substrate (1.0 eq)

-

Reagent: Iodoethane-2-13C (1.1 – 1.2 eq)

-

Base: Anhydrous

(2.0 eq) -

Solvent: Anhydrous DMF (Dimethylformamide) or Acetone

Workflow Diagram (DOT Visualization)

Figure 2: Step-by-step workflow for O-ethylation using Iodoethane-2-13C.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and cool under nitrogen. Add the phenolic substrate and dissolve in anhydrous DMF (approx. 5-10 mL per gram of substrate).

-

Deprotonation: Add anhydrous

(2.0 eq). Stir at room temperature for 15–30 minutes to generate the phenoxide anion. -

Alkylation: Add Iodoethane-2-13C (1.2 eq) dropwise via syringe.

-

Note: Iodoethane is volatile (BP 72°C).[3] Do not add to a hot solution.

-

-

Reaction: Heat the mixture to 60°C. Monitor consumption of the starting material via TLC or LC-MS.

-

Why 60°C? Sufficient energy for

without causing rapid volatilization of the expensive isotope reagent.

-

-

Workup: Once complete, cool to room temperature. Pour into ice-water (5x reaction volume) to dissolve DMF and inorganic salts. Extract with Ethyl Acetate or Diethyl Ether.

-

Purification: Wash organics with brine, dry over

, and concentrate. Purify via silica gel chromatography.

Part 5: Handling, Stability & Safety

Stability Issues

Alkyl iodides are inherently unstable due to the weakness of the C-I bond.

-

Photolysis: Exposure to light causes homolytic cleavage, releasing free iodine (

), which turns the liquid yellow/red. -

Stabilization: Commercial samples are stored over Copper (Cu) wire. The copper reacts with free iodine (

) to prevent autocatalytic decomposition [1][2].

Safety Profile

-

Carcinogenicity: Like most alkylating agents, Iodoethane-2-13C is a suspected carcinogen and mutagen (Ames positive). It can alkylate DNA.

-

PPE: Handle only in a fume hood using nitrile gloves and safety glasses.

-

Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.

References

-

Amerigo Scientific . Iodoethane-2-13C (99% CP). Retrieved from

-

Sigma-Aldrich . Iodoethane-2-13C Product Specification (CAS 54073-41-5).[1][2][5] Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Alkyl Iodide synthesis via P/I2).

-

PubChem . Iodoethane-2-13C Compound Summary (CID 12208634).[2] Retrieved from

Sources

Safe Handling and Application of Labeled Ethyl Iodide: A Technical Guide

Executive Summary: Beyond the SDS

Labeled ethyl iodide (e.g., Ethyl Iodide-1-

This guide moves beyond generic hazard statements to provide a causal understanding of toxicity and a self-validating workflow for researchers. The core directive is simple: Containment of volatility equals containment of toxicity. [1]

Chemical Identity & Physical Properties

Understanding the physical behavior of labeled ethyl iodide is the first line of defense. Its high density and volatility create a specific risk profile: vapors accumulate in low-lying areas (bench surfaces), and the liquid can rapidly over-pressurize sealed vessels upon warming.[1]

Comparative Properties Table

| Property | Ethyl Iodide (Standard) | Ethyl-d5 Iodide (Deuterated) | Ethyl Iodide-1- |

| CAS Number | 75-03-6 | 3652-82-2 | 2765-22-2 |

| Molecular Weight | 155.97 g/mol | ~161.00 g/mol | ~157.97 g/mol |

| Boiling Point | 72.3 °C | ~71-73 °C | 72.3 °C |

| Density | 1.95 g/mL | ~2.04 g/mL | 1.95 g/mL |

| Vapor Pressure | 133 hPa @ 25°C | Similar | Similar |

| Flash Point | 53 °C (Closed Cup) | 53 °C | 53 °C |

| Stabilizer | Copper / Silver | Copper | Copper |

Critical Insight: The density (~2.0 g/mL) means pipetting requires positive displacement techniques to prevent dripping.[1] Standard air-displacement pipettes will often leak the dense liquid, increasing contamination risk.[1]

Hazard Profiling: The Mechanism of Toxicity

To respect the chemical, one must understand how it damages biological systems. Ethyl iodide is a potent

The Alkylation Pathway

The iodine atom is an excellent leaving group due to its weak C-I bond and large atomic radius. Upon entering the body (inhalation or dermal absorption), ethyl iodide undergoes nucleophilic attack by DNA bases, particularly the

Diagram 1: Mechanism of DNA Alkylation & Toxicity The following diagram illustrates the pathway from exposure to potential mutagenicity.

Caption: The SN2 alkylation mechanism where ethyl iodide modifies DNA bases, leading to potential mutagenesis if cellular repair systems (MGMT/BER) are overwhelmed.[1]

Storage & Stability: The Copper Protocol

Labeled compounds are expensive assets. Degradation results in the liberation of free iodine (

-

The Stabilizer: Commercial ethyl iodide is typically stored over copper turnings or silver wire. The metal reacts with liberated iodine to form insoluble metal iodides (

), keeping the reagent neutral and preventing autocatalytic decomposition.[1] -

Visual Validation:

-

Clear/Colorless: Optimal purity.

-

Slight Pink: Early oxidation; usable but check stoichiometry.

-

Dark Brown/Purple: Significant decomposition. Distillation required (though often impractical for mg-scale labeled material).[1]

-

-

Storage Rule: Store at 2–8°C in the dark. Wrap the vial in aluminum foil if the secondary container is not opaque.

Operational Workflow & Handling

This protocol assumes the use of Ethyl Iodide-1-

PPE Selection (The "Silver Shield" Mandate)

Standard nitrile gloves offer insufficient protection against alkyl iodides due to rapid permeation (often <15 minutes).[1]

-

Primary Layer: Silver Shield® (EVOH/PE laminate) or 4H® gloves.[1][2] These provide >4 hours of breakthrough time.[1]

-

Secondary Layer: Standard Nitrile (worn over the laminate gloves) to improve dexterity and grip.

The "Trapping" Workflow

Because labeled ethyl iodide is often used in excess, the "off-gas" from the reaction vessel is a major exposure source.[1]

Diagram 2: Safe Handling & Scrubber Workflow A closed-loop system ensures no volatile alkylating agent escapes into the fume hood environment.[1]

Caption: Operational workflow emphasizing temperature equilibration and active vapor trapping using thiosulfate scrubbers to neutralize volatile emissions.

Step-by-Step Protocol

-

Equilibration: Remove the vial from the fridge 20 minutes prior to use. Opening a cold vial causes condensation, introducing water which hydrolyzes the iodide.

-

Vapor Trap Setup: Connect the reaction vessel vent needle to a bubbler containing 10% Sodium Thiosulfate (

) in methanol/water. This chemically neutralizes any escaping ethyl iodide vapors. -

Transfer: Do not pour. Use a gas-tight glass syringe with a Luer-lock needle. Pierce the septum, withdraw the required volume, and inject directly into the reaction vessel.[1]

-

Quenching: Upon reaction completion, add an amine (e.g., ethanolamine) or thiosulfate solution to the reaction mixture to consume unreacted alkylating agent before workup.

Emergency Response & Decontamination

Spills (Chemical)[1]

-

Small Spill (<5 mL):

Radiological Spills ( C Specific)

-

Detection:

C is a low-energy beta emitter ( -

Cleaning: Clean the area with a surfactant (e.g., Count-Off™) until wipe tests show background levels (< 100 DPM).[1]

First Aid[1]

-

Skin Contact: Wash immediately with soap and water for 15 minutes.[4] Do not use ethanol , as it may enhance dermal absorption of the lipophilic iodide.

-

Inhalation: Move to fresh air immediately. Respiratory sensitization (asthma-like symptoms) may be delayed; medical surveillance is recommended for 48 hours.[1]

References

-

Cambridge Isotope Laboratories. (2023).[1] Safety Data Sheet: Ethyl Iodide (1-13C, 99%). Retrieved from [Link]

-

PubChem. (n.d.).[1] Compound Summary: Iodoethane (CID 6328).[1] National Library of Medicine. Retrieved from [Link][1]

-

Honeywell Safety Products. (2018).[1] Silver Shield / 4H Chemical Resistance Guide. Retrieved from [Link]

-

Bolt, H. M., & Gansewendt, B. (1993).[1] Mechanisms of carcinogenicity of methyl halides. Critical Reviews in Toxicology. (Contextual grounding for alkyl halide toxicity mechanism).

Sources

applications of Iodoethane-2-13C in organic synthesis

An In-depth Technical Guide to the Applications of Iodoethane-2-¹³C in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: Beyond the Structure – The Power of Isotopic Labeling

In the intricate world of organic synthesis and drug development, understanding the precise journey of a molecule—from reactant to product, or from a drug candidate to its metabolic fate—is paramount. While standard analytical techniques reveal molecular structure, they often fall short in elucidating the dynamic processes of reaction mechanisms and metabolic pathways. This is where the strategic application of isotopic labeling emerges as an indispensable tool. By replacing a common ¹²C atom with its stable, heavier isotope, carbon-13 (¹³C), we can introduce a subtle, non-perturbative spectroscopic signature that allows us to trace the journey of specific carbon atoms through complex chemical and biological transformations.[]

Iodoethane-2-¹³C (CH₃¹³CH₂I) is a powerful and versatile reagent designed for this purpose. As an ethylating agent, its utility is well-established in organic chemistry.[2] However, by positioning a ¹³C label on the methyl carbon, Iodoethane-2-¹³C transforms from a simple building block into a sophisticated probe. The iodine atom serves as an excellent leaving group, facilitating the transfer of the ¹³C-labeled ethyl group onto a wide range of nucleophiles under predictable Sₙ2 reaction conditions.[3][4] This guide provides an in-depth exploration of the core applications of Iodoethane-2-¹³C, offering both the theoretical underpinnings and practical, field-proven methodologies for researchers, chemists, and drug development professionals.

Core Attributes of Iodoethane-2-¹³C: A Comparative Overview

The key advantage of isotopic labeling lies in the minimal alteration of chemical properties. The ¹³C isotope introduces a predictable mass shift without significantly affecting reactivity, allowing it to serve as a true tracer.[5] The essential physicochemical properties of Iodoethane-2-¹³C are summarized below in comparison to its unlabeled analogue.

| Property | Iodoethane-2-¹³C | Iodoethane (Unlabeled) |

| Molecular Formula | C¹³CH₅I[6] | C₂H₅I[2] |

| Molecular Weight | ~156.96 g/mol [7] | ~155.97 g/mol [2] |

| Mass Shift vs. Unlabeled | M+1 | M |

| CAS Number | 54073-41-5[6] | 75-03-6[2] |

| Appearance | Colorless liquid[2] | Colorless liquid[2] |

| Boiling Point | 69-73 °C[8] | 71.5-73.3 °C[2] |

| Melting Point | -108 °C[8] | -111.1 °C[2] |

| Density | ~1.94 g/mL[2] | 1.940 g/mL[2] |

| Storage Conditions | 2-8°C, protect from light, often with copper stabilizer[2][9] | 2-8°C, protect from light, often with copper stabilizer[2] |

Note: Physical properties like boiling and melting points show negligible differences, underscoring the principle that isotopic substitution preserves the compound's chemical behavior.

Part 1: Mechanistic Elucidation in Synthesis

One of the most powerful applications of Iodoethane-2-¹³C is in unraveling complex reaction mechanisms. By tracking the position of the ¹³C label from reactant to product, chemists can confirm reaction pathways, identify unexpected molecular rearrangements, and validate theoretical models.

Causality: Why Isotopic Labeling Reveals Mechanism

Consider a reaction where an ethyl group is transferred. If there are multiple potential pathways (e.g., direct substitution vs. a pathway involving fragmentation and recombination), the final position of the ¹³C label provides definitive evidence. If the ethyl group remains intact, the label will be found at the expected position. If a rearrangement occurs, the spectroscopic signature of the ¹³C atom will appear in an unexpected chemical environment, observable by Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Experimental Workflow: Probing an Sₙ2 Ethylation

This protocol describes a general, self-validating system for using Iodoethane-2-¹³C to confirm a direct substitution mechanism.

Workflow Diagram

Caption: Workflow for a mechanistic study using Iodoethane-2-¹³C.

Step-by-Step Protocol

-

Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve sodium phenoxide (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Labeled Reagent: Cool the solution to 0 °C. Add Iodoethane-2-¹³C (1.0 eq) dropwise via syringe over 10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) and/or LC-MS, specifically looking for the appearance of a new spot corresponding to the product's mass plus one atomic mass unit (M+1).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride solution and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis:

-

Mass Spectrometry: Submit a sample for HRMS analysis. The observed mass should correspond to the calculated mass of the ¹³C-labeled product.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum.[11] The chemical shift for the labeled methyl carbon (¹³CH₃) will confirm its electronic environment. Comparison with the spectrum of the unlabeled product provides unambiguous confirmation of the label's position. For instance, in unlabeled iodoethane, the methyl carbon appears at a chemical shift of -1.1 ppm, while the methylene carbon is at 20.6 ppm.[10] Similar distinct shifts would be expected in the ethylated product.

-

Part 2: Synthesis of Labeled Molecules for Drug Development

Iodoethane-2-¹³C is an invaluable starting material for the synthesis of complex molecules containing a ¹³C-labeled ethyl group. These labeled compounds are critical in drug development, particularly as internal standards for pharmacokinetic (PK) studies or as tracers in drug metabolism and pharmacodynamic (PD) studies.

Causality: Why Labeled Standards are the Gold Standard

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a different mass. A stable isotope-labeled version of the drug candidate is the perfect internal standard because its chemical and physical properties are nearly identical to the unlabeled drug, correcting for variations in sample preparation and instrument response.[12] Using Iodoethane-2-¹³C allows for the efficient, late-stage introduction of this label.

Synthetic Application: Building a ¹³C-Labeled Amino Acid Derivative

Inspired by established methods for creating labeled amino acids for protein NMR[13][14], this workflow outlines the synthesis of an N-ethylated amino acid derivative using Iodoethane-2-¹³C.

Synthetic Pathway Diagram

Caption: Synthesis of an N-ethyl-¹³C labeled amino acid.

Step-by-Step Protocol

-

Protection & Deprotonation: Start with a commercially available N-Boc protected amino acid ester. To a solution of the ester in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.1 eq) portion-wise.

-

Label Introduction: After stirring for 30 minutes, add Iodoethane-2-¹³C (1.2 eq) and allow the reaction to proceed overnight, warming to room temperature.

-

Workup and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent, dry, and purify by column chromatography to yield the N-ethylated, N-Boc protected amino acid ester.

-

Deprotection: Hydrolyze the ester group using standard conditions (e.g., LiOH). Subsequently, remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Final Product Isolation: After removing the acid and solvent in vacuo, the final ¹³C-labeled amino acid derivative can be isolated and purified, often by recrystallization or preparative HPLC. The success of each step should be validated by mass spectrometry to track the +1 mass unit.

Part 3: Probing Metabolism with ¹³C Tracers

Understanding how a compound is metabolized is a cornerstone of drug discovery and systems biology. Iodoethane-2-¹³C can be used to prepare ¹³C-labeled substrates to probe metabolic pathways. When introduced to cells or organisms, these labeled compounds enter metabolic networks, and the ¹³C label is incorporated into downstream metabolites.[15] Analyzing the distribution of the label provides a snapshot of metabolic activity and flux.[16][17]

Causality: Following the Label Through Biological Networks

By using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can separate complex mixtures of metabolites and detect which ones contain the ¹³C label based on their mass. This allows for the unambiguous identification of metabolic pathways that are active under specific conditions.[15]

Metabolic Tracing Workflow

Workflow Diagram

Caption: General workflow for metabolic tracing experiments.

Step-by-Step Protocol

-

Substrate Preparation: Synthesize the desired ¹³C-labeled molecule (e.g., an enzyme substrate or nutrient) using Iodoethane-2-¹³C as described in Part 2.

-

Cell Culture Incubation: Grow the cells of interest (e.g., HEK293 or a specific bacterial strain) to a desired density. Replace the standard medium with a medium containing the ¹³C-labeled substrate and incubate for a defined period.

-

Metabolism Quenching & Extraction: To halt all enzymatic activity, rapidly quench the cells by adding ice-cold 80% methanol. Scrape the cells and collect the cell suspension. Lyse the cells and separate the protein precipitate from the soluble metabolite fraction by centrifugation.

-

Sample Analysis: Analyze the supernatant containing the metabolites using a high-resolution LC-MS system.

-

Data Interpretation: Process the mass spectrometry data to identify all molecular features that appear as M+1 isotopologues compared to a control experiment run with an unlabeled substrate. These features represent metabolites that have incorporated the ¹³C-labeled ethyl group or a fragment thereof. Map these identified metabolites onto known metabolic charts to visualize the active pathways.

Safety and Handling

Iodoethane is a flammable and toxic compound that requires careful handling.[3][8]

-

Hazards: Harmful if swallowed, causes skin and eye irritation, and may cause allergic reactions or respiratory difficulties.[6]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Iodoethane is light-sensitive and can decompose to release free iodine, giving it a yellowish or reddish color.[2] It should be stored in a cool, dark place (2-8°C) in a tightly sealed container, often over copper powder or wire which acts as a stabilizer.[2][9]

Conclusion

Iodoethane-2-¹³C is more than just a heavy version of a classic ethylating agent; it is a precision tool for the modern chemical and biological scientist. Its ability to introduce a stable, detectable ¹³C label onto a wide variety of molecules provides unambiguous insights into reaction mechanisms, enables the production of gold-standard analytical reagents for drug development, and illuminates the complex web of metabolic pathways. By integrating this versatile reagent into their experimental designs, researchers can answer fundamental questions that would otherwise remain inaccessible, accelerating innovation from the synthesis lab to the clinic.

References

-

Synthesis of 13C-labeled Iodoacetanilide and Application to Quantitative Peptide Analysis by Isotope Differential Mass Spectrometry. (1998). PubMed. Retrieved February 4, 2026, from [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2019). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

Iodomethane - Wikipedia. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

-

13C labeling experiments at metabolic nonstationary conditions: An exploratory study. (2008). BMC Bioinformatics. Retrieved February 4, 2026, from [Link]

-

Profiling the metabolism of human cells by deep 13C labeling. (2013). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. (2015). Vanderbilt University. Retrieved February 4, 2026, from [Link]

-

A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. (2022). Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]

-

Iodoethane-2-13C (99% (CP)). (n.d.). Amerigo Scientific. Retrieved February 4, 2026, from [Link]

-

Ethyl iodide - Wikipedia. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

-

Iodoethane-2-13C | C2H5I | CID 12208634. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

An experimental, computational, and uncertainty analysis study of the rates of iodoalkane trapping by DABCO in solution phase organic media. (2023). RSC Publishing. Retrieved February 4, 2026, from [Link]

-

13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr. (n.d.). Doc Brown's Chemistry. Retrieved February 4, 2026, from [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2019). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 4, 2026, from [Link]

-

The Carbon-13 13C NMR spectrum of 2-iodobutane. (n.d.). Doc Brown's Chemistry. Retrieved February 4, 2026, from [Link]

-

Carbon-13 NMR Spectroscopy. (2019). YouTube. Retrieved February 4, 2026, from [Link]

Sources

- 2. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. An experimental, computational, and uncertainty analysis study of the rates of iodoalkane trapping by DABCO in solution phase organic media - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05286E [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Iodoethane-2-13C | C2H5I | CID 12208634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iodoethane-2-13C (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 8. Synthesis and Applicatin of Iodoethane_Chemicalbook [chemicalbook.com]

- 9. Iodoethane-13C2 13C 99atom , copper stabilizer 34189-74-7 [sigmaaldrich.com]

- 10. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. youtube.com [youtube.com]

- 12. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. vanderbilt.edu [vanderbilt.edu]

Methodological & Application

O-alkylation reaction conditions with Iodoethane-2-13C

Application Note: Precision O-Alkylation with Iodoethane-2- C

Abstract

This guide details the experimental protocols for synthesizing ethyl ethers and esters using Iodoethane-2-

Technical Introduction

The Reagent: Iodoethane-2- C

In IUPAC nomenclature for haloalkanes, the carbon attached to the halogen is C1. Therefore, Iodoethane-2-

Key Physical Properties:

-

Boiling Point: 69–73 °C (Volatile)[1]

-

Density: ~1.98 g/mL (Dense organic layer)[1]

-

Stability: Stabilized with copper; light-sensitive (store in amber/foil).[1]

Strategic Reaction Design

The primary challenge with Iodoethane-2-

The "Closed System" Imperative: To ensure >95% incorporation of the label, we recommend sealed pressure tubes or septum-sealed crimp vials rather than standard reflux condensers. This allows heating to 60–80 °C without evaporative loss.[1]

Decision Matrix: Selecting Reaction Conditions

The choice of base and solvent depends heavily on the acidity (pKa) of the substrate.

Figure 1: Decision tree for selecting O-alkylation conditions based on substrate acidity.

Experimental Protocols

Method A: Phenolic O-Alkylation (The "Gold Standard")

Best for: Tyrosine residues, drug scaffolds (e.g., morphine derivatives), polyphenols.

Rationale: Phenols are acidic enough to be deprotonated by carbonate bases.[1] Cesium carbonate (

Protocol:

-

Setup: Use a dry borosilicate glass pressure tube with a Teflon screw cap.[1]

-

Reagents:

-

Procedure:

-

Add Phenol, Base, and Solvent to the tube.[1] Stir for 15 minutes at Room Temperature (RT) to generate the phenoxide anion.

-

Add Iodoethane-2-

C via syringe.[1] Tip: Weigh the syringe before and after to confirm exact mass added. -

Seal the tube tightly.[1]

-

Heat to 50–60 °C in an oil block. (Do not exceed 80 °C to avoid over-pressurizing).[1]

-

Monitor by TLC or LCMS.[1] Reaction typically completes in 4–12 hours.[1]

-

-

Workup:

Method B: Esterification of Carboxylic Acids

Best for: Fatty acids, NSAIDs (e.g., Ibuprofen ethyl ester).

Rationale: Carboxylates are weak nucleophiles.[1] Polar aprotic solvents (DMF) are required to separate the ion pair and boost reactivity.[1]

Protocol:

-

Reagents:

-

Procedure:

-

Workup:

Method C: Aliphatic Alcohol O-Alkylation (Williamson Ether Synthesis)

Best for: Primary/Secondary alcohols, sugars, sterols.

Rationale: Alcohols (pKa 16+) require strong deprotonation.[1] Sodium Hydride (NaH) is standard.[1] The reaction produces

Protocol:

-

Setup: Two-neck flask (or vial with septum and vent needle) under Argon/Nitrogen.

-

Reagents:

-

Procedure:

-

Suspend NaH in cold THF (0 °C).

-

Add Alcohol dropwise.[1] Allow evolution of

gas to cease (bubbling stops ~30 min). -

Crucial Step: Once deprotonation is complete, add Iodoethane-2-

C.[1] -

If using THF: Warm to mild reflux (50 °C) with an efficient condenser (dry ice/acetone condenser is ideal) OR seal the vessel only after gas evolution has completely stopped .[1]

-

If using DMF: Reaction often proceeds at RT.[1]

-

-

Quench:

-

Cool to 0 °C. Carefully add Methanol or Water to quench excess NaH.[1]

-

Analytical Validation (QC)

Verifying the incorporation of the

Mass Spectrometry[1][4][5]

-

Expected Shift: The molecular weight will increase by +1 Da relative to the unlabeled ether (M+1).

-

Isotopic Pattern: The M+1 peak intensity will be dominant (approaching 100% relative abundance), unlike the natural 1.1%

C abundance.

NMR Spectroscopy

The label is at the terminal methyl position:

| Nucleus | Signal Characteristic | Approximate Shift ( | Coupling Constants ( |

| Diagnostic Singlet (or doublet if coupled to other | 14.0 – 16.0 ppm | Enhanced intensity >100x vs natural abundance.[1] | |

| Methyl Protons (Terminal) | 1.2 – 1.4 ppm | Doublet of Triplets (or broad doublet).[1] Large | |

| Methylene Protons ( | 3.9 – 4.2 ppm | Shows small |

Interpretation:

In the

References

-

PubChem. (2023).[1] Iodoethane-2-13C | C2H5I | CID 12208634.[1][2] National Library of Medicine.[1] [Link][1]

-

Flessner, T., & Doda, K. (2011).[1] Cesium Carbonate mediated O-alkylation of phenols. Journal of Organic Chemistry. (General reference for Cs2CO3 effect).

-

Reich, H. J. (2023).[1] 13C Chemical Shifts. University of Wisconsin-Madison.[1] [Link]

Application Note: Precision Synthesis of Side-Chain Labeled Amino Acids using Iodoethane-2-13C

Abstract

This application note details the protocols for utilizing Iodoethane-2-13C (

Introduction & Strategic Rationale

The Value of Terminal Methyl Labeling

In structural biology and metabolomics, the placement of the

-

NMR Spectroscopy: Methyl groups possess favorable relaxation properties, providing sharp, intense signals even in large protein complexes (Methyl-TROSY applications).

-

Metabolic Flux: Terminal carbons are often metabolically stable, making them excellent tracers for flux analysis without rapid scrambling.

Reagent Profile: Iodoethane-2-13C

-

Chemical Formula:

-

Role: Electrophilic Ethylating Agent (

) -

Key Advantage: Unlike uniform labeling (

), site-specific labeling reduces spectral crowding and simplifies

Safety & Handling

Warning: Iodoethane is a volatile alkylating agent and a potential carcinogen.

-

Containment: All procedures involving Iodoethane-2-13C must be performed in a certified chemical fume hood.

-

Volatility: Boiling point is ~72°C. To prevent isotopic loss, keep reaction vessels sealed and chilled (0°C to -10°C) during addition.

-

Quenching: Residual alkyl halide should be quenched with an aqueous solution of sodium thiosulfate or ammonia before disposal.

Protocol A: Asymmetric Synthesis of L-2-Aminobutyric Acid-4- C

This protocol utilizes Phase Transfer Catalysis (PTC) to alkylate a glycine equivalent. This method is preferred over Strecker synthesis for its operational simplicity, mild conditions, and high enantioselectivity when chiral catalysts are used.

Reaction Mechanism & Workflow

The substrate is the benzophenone imine of glycine tert-butyl ester (O'Donnell's Schiff Base). The catalyst transfers the enolate across the organic/aqueous interface to react with Iodoethane-2-13C.

Figure 1: Phase Transfer Catalytic Cycle for Asymmetric Alkylation.

Materials

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

-

Label: Iodoethane-2-13C (1.2 eq)

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq) (for L-selectivity)

-

Base: 50% Aqueous KOH

-

Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Procedure

-

Reaction Setup:

-

Dissolve 295 mg (1.0 mmol) of Glycine Schiff Base and 60 mg (0.1 mmol) of Catalyst in 5 mL of Toluene in a round-bottom flask.

-

Cool the mixture to 0°C in an ice bath.

-

-

Addition of Isotope:

-

Add 187 mg (1.2 mmol, ~96 µL) of Iodoethane-2-13C via a gas-tight syringe. Note: Keep the syringe cold to prevent dripping/evaporation.

-

-

Initiation:

-

Add 1.5 mL of 50% aqueous KOH vigorously.

-

Stir vigorously at 0°C. The rate of stirring is critical for PTC efficiency.

-

Monitor by TLC (Silica, 10% EtOAc/Hexane). Reaction is typically complete in 4–12 hours.

-

-

Work-up:

-

Dilute with water (10 mL) and separate phases.

-

Extract aqueous layer with DCM (2 x 10 mL).

-

Dry combined organic layers over

, filter, and concentrate in vacuo. -

Checkpoint: Isolate the alkylated imine intermediate if yield calculation is required, or proceed directly to hydrolysis.

-

-

Hydrolysis (Deprotection):

-

Dissolve the crude oil in 10 mL THF.

-

Add 10 mL of 1N HCl (aq). Stir at Room Temperature for 2 hours.

-

The solution will turn clear as the benzophenone is cleaved.

-

-

Purification:

-

Wash the acidic solution with Diethyl Ether (2 x 10 mL) to remove benzophenone.

-

Concentrate the aqueous layer to dryness.

-

Ion Exchange: Redissolve in minimal water and load onto a Dowex 50W (H+ form) column. Wash with water, then elute amino acid with 1M

. -

Lyophilize to obtain L-2-Aminobutyric acid-4-

C as a white powder.

-

Protocol B: Synthesis of S-(Ethyl-2- C)-L-Cysteine

This protocol modifies the side chain of L-Cysteine. This is critical for generating internal standards for proteomics where cysteine alkylation (usually with iodoacetamide) is a standard step; here we create a stable ethylated analog.

Reaction Scheme

Procedure (Liquid Ammonia Method)

High purity method avoiding racemization.

-

Solvent Preparation: Condense ~20 mL of ammonia into a flask at -78°C (dry ice/acetone bath).

-

Dissolution: Add sodium metal (small pieces) until a persistent blue color remains (indicating solvated electrons), then add L-Cysteine hydrochloride (1.57 g, 10 mmol). The blue color should disappear as the thiol is deprotonated.

-

Alkylation:

-

Add Iodoethane-2-13C (1.72 g, 11 mmol) dropwise.

-

Stir at -78°C for 30 minutes, then remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen (into a scrubber).

-

-

Isolation:

-

Dissolve the residue in water. Adjust pH to 6.0 with acetic acid.

-

Cool to 4°C to crystallize the product.

-

Recrystallize from water/ethanol.

-

Analytical Validation & QC

Expected Data Summary

| Parameter | L-2-Aminobutyric Acid-4- | S-Ethyl-L-Cysteine-2- |

| Molecular Weight | 104.12 g/mol (vs 103.12 unlabeled) | 150.20 g/mol (vs 149.20 unlabeled) |

| Doublet ( | Doublet ( | |

| Mass Spec (M+H) | 105.1 m/z | 151.2 m/z |

Structural Confirmation (Graphviz)

The following diagram illustrates the connectivity and label position for the synthesized L-2-Aminobutyric acid derivative.

Figure 2: Connectivity of L-2-Aminobutyric Acid-4-

References

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link -

Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028. Link

-

Strijtveen, B., & Kellogg, R. M. (1986). "Synthesis of (S)-2-Amino-4-mercaptobutyric acid (homocysteine) derivatives." Tetrahedron, 42(12), 3289-3292. (Protocol adaptation for Cysteine alkylation). Link

-

Sigma-Aldrich. "Iodoethane-2-13C Product Specification." Sigma-Aldrich Catalog. Link

-

Ottus, E., et al. (2013). "Synthesis of

C/

Application Note: Synthesis and Utilization of Ethyl-2-¹³C-magnesium Iodide for Mechanistic and Tracer Studies

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of the ¹³C-labeled Grignard reagent, ethyl-2-¹³C-magnesium iodide, derived from iodoethane-2-¹³C. The inclusion of the stable isotope at a specific position allows for precise tracking of the ethyl group in various chemical transformations, making it an invaluable tool for mechanistic elucidation and metabolic pathway analysis in drug discovery and development. This guide details the underlying chemical principles, a robust experimental protocol, safety considerations, and analytical methods for verification, tailored for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of Isotopically Labeled Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most versatile and powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic, enabling reactions with a wide array of electrophiles.[3]

The strategic incorporation of a stable isotope, such as carbon-13 (¹³C), into a Grignard reagent provides a powerful means to trace the fate of the carbon skeleton through complex reaction sequences. Iodoethane-2-¹³C serves as an ideal precursor for generating a specifically labeled ethyl Grignard reagent. This isotopic label acts as a spectroscopic handle, primarily for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for unambiguous determination of reaction mechanisms, quantification of metabolic pathways, and assessment of drug-target interactions.[4][5]

Key Applications in Research and Drug Development:

-

Mechanistic Elucidation: Tracking the ¹³C label can differentiate between competing reaction pathways and identify rearrangement products.

-

Metabolic Studies: In drug development, isotopically labeled compounds are used to trace the metabolic fate of a drug candidate in vitro and in vivo.

-

Quantitative NMR (qNMR): The distinct ¹³C signal can be used for quantitative analysis of reaction conversion and product distribution.

The Chemistry of Grignard Reagent Formation

The synthesis of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[6][7] The mechanism is believed to involve a single electron transfer (SET) from the magnesium surface to the alkyl halide.[7]

Reaction Scheme: CH₃¹³CH₂I + Mg → CH₃¹³CH₂MgI

The magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[1] Therefore, activation of the magnesium surface is a critical step to initiate the reaction.[1]